
3-acetyl-7-methyl-2H-chromen-2-one
説明
3-acetyl-7-methyl-2H-chromen-2-one is a naturally occurring compound found in the plant, Chromolaena odorata. This compound is known to have a wide range of biological activities, including anti-inflammatory, antioxidant, antidiabetic, and anticancer properties. It has been studied extensively in recent years due to its potential therapeutic applications.
科学的研究の応用
Green Chemistry Applications
The compound 3-acetyl-7-methyl-2H-chromen-2-one has been utilized in green chemistry. For example, Srikrishna and Dubey (2017) demonstrated a one-pot reaction of 3-acetyl-2H-chromen-2-one with different heterylthiols and phenylthioureas using tetrabutylammonium tribromide (TBATB) as an efficient reagent under green conditions, highlighting its role in sustainable chemical processes (Srikrishna & Dubey, 2017).
Antimicrobial Research
Vekariya et al. (2017) reported the synthesis of 3-acetyl-2H-chromen-2-one using biodegradable catalysts, and the subsequent compounds synthesized exhibited significant antimicrobial activity against Escherichia coli, demonstrating its potential in antimicrobial research (Vekariya et al., 2017).
Organic Synthesis
Tasqeeruddin and Dubey (2012) explored the one-pot synthesis and methylation of 3-acetyl-chromen-2-ones, demonstrating the compound's utility in organic synthesis. Their study provides insights into the versatility of this compound in creating various organic structures (Tasqeeruddin & Dubey, 2012).
Application in Synthesizing Derivatives
Čačić et al. (2006) synthesized a range of derivatives from 3-acetyl-2H-chromen-2-one, showing its potential as a precursor in the synthesis of various chemically active molecules. These derivatives were then tested for antimicrobial activity, underlining the compound's role in drug discovery and medicinal chemistry (Čačić et al., 2006).
Novel Synthesis Approaches
Ghandi et al. (2010) conducted a facile one-pot synthesis of chromene bearing novel spiropyrrolidine-oxindoles from 3-acetyl-2H-chromen-2-ones. This research underscores the compound's significance in developing new synthesis methods for complex organic molecules (Ghandi et al., 2010).
Catalytic Applications
Abbaraju and Zhao (2014) explored the use of 3-acetyl-2H-chromen-2-ones in catalytic processes, specifically in asymmetric aldol reactions. This study shows the compound's effectiveness in catalyzing significant organic reactions (Abbaraju & Zhao, 2014).
作用機序
Target of Action
It’s known that coumarin-based compounds, which include 3-acetyl-7-methyl-2h-chromen-2-one, have a wide spectrum of biological activity . They are used in medical practice as antioxidants , antimicrobial, antiviral, and antitumor preparations .
Mode of Action
It’s known that coumarin-based compounds inhibit the synthesis of vitamin k, a key component in blood clotting . A related compound, the prescription drug anticoagulant warfarin, is used to inhibit the formation of blood clots, deep vein thrombosis, and pulmonary embolism .
Biochemical Pathways
It’s known that coumarin-based compounds affect various biochemical pathways due to their wide spectrum of biological activity .
Pharmacokinetics
The pharmacokinetics of coumarin-based compounds are generally well-studied due to their use in medical practice .
Result of Action
It’s known that coumarin-based compounds have a wide spectrum of biological activity, including antioxidant , antimicrobial, antiviral, and antitumor effects .
Action Environment
It’s known that the efficacy and stability of coumarin-based compounds can be influenced by various environmental factors .
将来の方向性
3-acetyl-7-methyl-2H-chromen-2-one is a product for proteomics research . Its distinctive structure possesses multiple active sites and functional groups , making it a versatile heterocyclic compound extensively employed in scientific research . Future research may focus on exploring its potential applications in various fields.
生化学分析
Biochemical Properties
3-acetyl-7-methyl-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with azanucleophilic reagents, leading to the formation of new compounds through recyclization of the lactone fragment . These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound exhibit antimicrobial activities, which suggests its potential in influencing cellular processes related to infection and immunity . Additionally, its role in phase transitions in lipid membranes indicates its impact on cellular structure and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, the compound’s interaction with azanucleophilic reagents results in the formation of new molecular structures, highlighting its ability to participate in complex biochemical reactions . These interactions are essential for understanding its therapeutic potential and molecular targets.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its degradation products can also have significant biological effects . Understanding these temporal effects is crucial for its application in research and potential therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity. At higher doses, it can lead to toxic or adverse effects. For instance, coumarin derivatives, including this compound, have been shown to be hepatotoxic in rodents at high doses . These dosage effects are essential for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other biologically active compounds. For example, its interaction with azanucleophilic reagents leads to the formation of new molecular structures, indicating its role in complex metabolic pathways . Understanding these pathways is crucial for elucidating the compound’s biological effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions are essential for understanding its pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, its role in phase transitions in lipid membranes suggests its localization in membrane structures . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
3-acetyl-7-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-7-3-4-9-6-10(8(2)13)12(14)15-11(9)5-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRNWFAJPPGJGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174137 | |
| Record name | Coumarin, 3-acetyl-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20280-93-7 | |
| Record name | Coumarin, 3-acetyl-7-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020280937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumarin, 3-acetyl-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


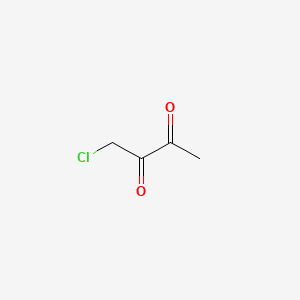
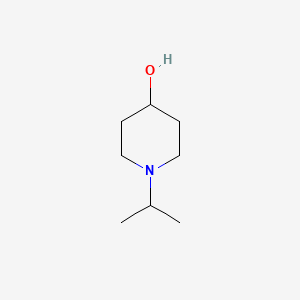
![1,2-Ethanediamine, N-[2-(4-morpholinyl)ethyl]-](/img/structure/B1265823.png)
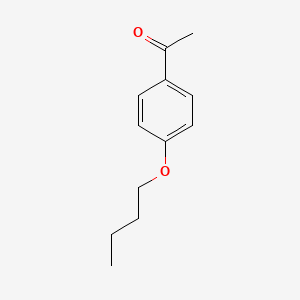
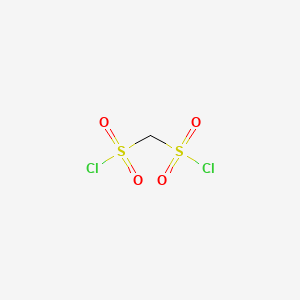
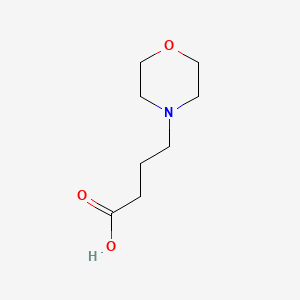
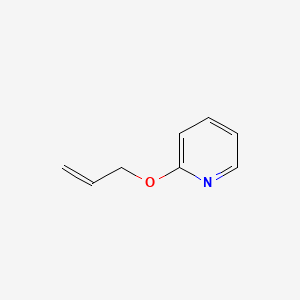



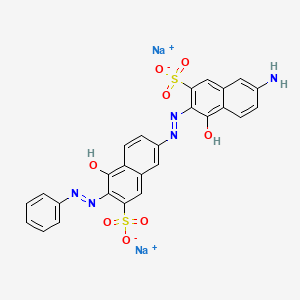


![4-[(Aminocarbonyl)amino]benzoic acid](/img/structure/B1265840.png)
